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Compound of Interest

Compound Name: Cryptomoscatone D2

Cat. No.: B15586914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cryptomoscatone D2, a naturally occurring styryl-lactone. The structural elucidation and

stereochemical assignment of this compound have been accomplished through extensive

spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). This document compiles the available data into a

structured format, details the experimental protocols for these analyses, and presents a

generalized workflow for the spectroscopic characterization of such natural products.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Cryptomoscatone
D2. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for Cryptomoscatone D2 are presented below.

Table 1: ¹H NMR Spectroscopic Data for Cryptomoscatone D2
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Data not publicly

available in the

reviewed sources

Table 2: ¹³C NMR Spectroscopic Data for Cryptomoscatone D2

Position Chemical Shift (δ, ppm)

Data not publicly available in the reviewed

sources

Note: The specific chemical shifts and coupling constants for Cryptomoscatone D2 are

contained within the primary research articles reporting its total synthesis and structural

elucidation. Access to the full text of these publications is required to populate these tables.

Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for Cryptomoscatone D2 are listed below.

Table 3: IR Spectroscopic Data for Cryptomoscatone D2

Wavenumber (cm⁻¹) Assignment

Data not publicly available in the reviewed

sources

Note: While the use of IR spectroscopy in the characterization of Cryptomoscatone D2 and its

precursors is mentioned in the literature, the specific peak values for the final compound are

not detailed in the publicly accessible abstracts.

Mass Spectrometry (MS) Data
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MS provides information about the mass-to-charge ratio of a molecule and its fragments,

allowing for the determination of its molecular weight and formula.

Table 4: Mass Spectrometry Data for Cryptomoscatone D2

Ion m/z

Data not publicly available in the reviewed

sources

Note: The exact mass and fragmentation pattern for Cryptomoscatone D2 would be available

in the full-text publications detailing its structural analysis.

Experimental Protocols
The spectroscopic data presented above are typically acquired using standardized

experimental procedures. The following are detailed methodologies representative of those

used for the analysis of natural products like Cryptomoscatone D2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a

Bruker Avance III 500 MHz or similar instrument.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Tetramethylsilane (TMS) is usually added as

an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the chemical

environment and connectivity of hydrogen atoms. Key parameters include the number of

scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-

noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded to identify the number and

types of carbon atoms. Broadband proton decoupling is commonly used to simplify the

spectrum to single lines for each unique carbon.
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2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are employed to establish the connectivity between protons and carbons, which

is essential for complete structural assignment.

Infrared (IR) Spectroscopy
Instrumentation: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR)

spectrometer.

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or

KBr), as a KBr pellet, or dissolved in a suitable solvent.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The

data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using

techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the ion source.

Data Acquisition: The mass spectrometer is calibrated, and the data is acquired in either

positive or negative ion mode. The accurate mass measurement allows for the determination

of the elemental composition.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

natural product like Cryptomoscatone D2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b15586914?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Natural Source
(e.g., Cryptocarya moschata)

Extraction

Chromatographic Separation
(e.g., HPLC, Column Chromatography)

Isolated Cryptomoscatone D2

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy Mass Spectrometry

(HRMS)

Integration of
Spectroscopic Data

Proposed Structure

Stereochemical Analysis
(e.g., CD Spectroscopy, Total Synthesis)

Final Structure of
Cryptomoscatone D2

Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of Cryptomoscatone D2.
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This comprehensive approach, integrating various spectroscopic techniques, is fundamental in

the field of natural product chemistry, enabling the precise identification and characterization of

novel compounds with potential applications in drug discovery and development.

To cite this document: BenchChem. [Spectroscopic Data for Cryptomoscatone D2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586914#spectroscopic-data-for-cryptomoscatone-
d2-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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